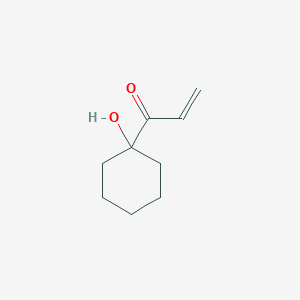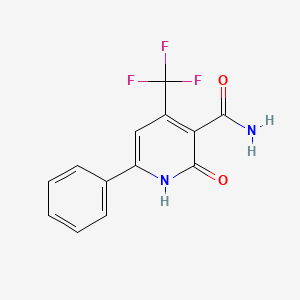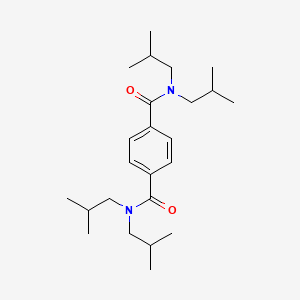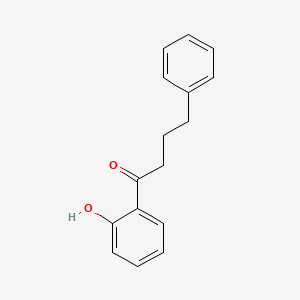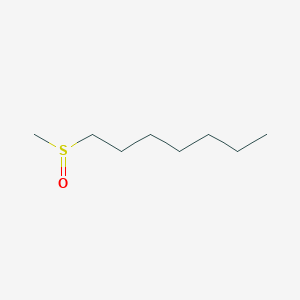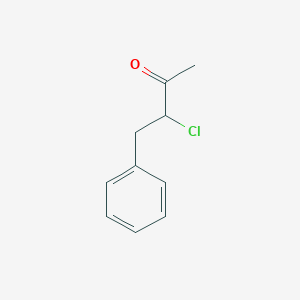
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione: is a complex organotin compound characterized by its unique structure, which includes multiple phenyl groups and a benzodioxastannepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione typically involves the reaction of dibutyltin dichloride with a suitable phenyl-substituted dioxastannepine precursor. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
Applications De Recherche Scientifique
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the phenyl groups and the tin center, which can form coordination bonds with the target molecules. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibutyl-5,6,7,8-tetraethyl-2,3-di(2-heptyn-1-yl)anthracene: Another organotin compound with a different core structure.
(3aR,8aR)-(-)-(2,2-Dimethyl-4,4,8,8-tetraphenyl-tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine: A compound with a similar phenyl-substituted structure but different functional groups.
Uniqueness
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione is unique due to its specific combination of phenyl groups and the benzodioxastannepine core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
23535-91-3 |
|---|---|
Formule moléculaire |
C40H38O4Sn |
Poids moléculaire |
701.4 g/mol |
Nom IUPAC |
3,3-dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione |
InChI |
InChI=1S/C32H22O4.2C4H9.Sn/c33-31(34)29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(35)36)24-19-11-4-12-20-24;2*1-3-4-2;/h1-20H,(H,33,34)(H,35,36);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clé InChI |
FIFSTNWVECCMFP-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(OC(=O)C2=C(C(=C(C(=C2C(=O)O1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


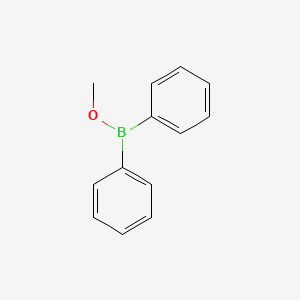


![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
